5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a furan ring substituted with a methyl group at the 2-position and an oxadiazole ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of acylhydrazones or acylthiosemicarbazides. One common method is the oxidative cyclization of acylhydrazones in the presence of an oxidizing agent such as iodine or bromine . Another method involves the cyclization of acylthiosemicarbazides in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Hydrazides.
Substitution: Esters and amides of this compound.
Scientific Research Applications
5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine
- 4-(5-Aryl-2-methylfuran-3-yl)-1,2,3-thiadiazoles
Uniqueness
5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H6N2O4 |
---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O4/c1-4-5(2-3-13-4)7-9-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12) |
InChI Key |
QHDMSJQCHWHYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.